Fluthiacet-methyl
Fluthiacet-methyl
Fluthiacet-methyl is a methyl ester resulting from the formal condensation of the carboxy group of fluthiacet with methanol. A proherbicide for fluthiacet, it is used for the control of broad-leaved weeds in crops such as maize and soya. It has a role as an agrochemical, an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a proherbicide. It is an organic sulfide, a methyl ester, a member of monochlorobenzenes, a member of monofluorobenzenes and a thiadiazolopyridazine. It is functionally related to a fluthiacet.
Brand Name:
Vulcanchem
CAS No.:
117337-19-6
VCID:
VC20856058
InChI:
InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3
SMILES:
COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl
Molecular Formula:
C15H15ClFN3O3S2
Molecular Weight:
403.9 g/mol
Fluthiacet-methyl
CAS No.: 117337-19-6
Cat. No.: VC20856058
Molecular Formula: C15H15ClFN3O3S2
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluthiacet-methyl is a methyl ester resulting from the formal condensation of the carboxy group of fluthiacet with methanol. A proherbicide for fluthiacet, it is used for the control of broad-leaved weeds in crops such as maize and soya. It has a role as an agrochemical, an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor and a proherbicide. It is an organic sulfide, a methyl ester, a member of monochlorobenzenes, a member of monofluorobenzenes and a thiadiazolopyridazine. It is functionally related to a fluthiacet. |
|---|---|
| CAS No. | 117337-19-6 |
| Molecular Formula | C15H15ClFN3O3S2 |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate |
| Standard InChI | InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 |
| Standard InChI Key | ZCNQYNHDVRPZIH-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl |
| Canonical SMILES | COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl |
| Colorform | White powder Ivory powde |
| Melting Point | 104.6 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator